

A Comparative Analysis of Multi-Mycotoxin Methodologies in Proficiency Testing

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of multi-mycotoxin analytical methods based on recent proficiency testing data.

The accurate and reliable determination of multiple mycotoxins in various food and feed matrices is of paramount importance for ensuring consumer safety and facilitating international trade. Proficiency testing (PT) schemes serve as a crucial tool for laboratories to benchmark their performance against their peers and to assess the reliability of the analytical methods they employ. This guide provides a comprehensive comparison of the performance of various multi-mycotoxin methods as evaluated in recent proficiency tests, supported by experimental data and detailed methodologies.

Performance Evaluation in Proficiency Testing: A Quantitative Overview

The performance of laboratories participating in multi-mycotoxin proficiency tests is typically evaluated using z-scores. A z-score of $|z| \leq 2$ is generally considered satisfactory, $2 < |z| < 3$ is questionable, and $|z| \geq 3$ is unsatisfactory. The following tables summarize the performance of analytical methods for various mycotoxins in different food matrices, as reported in recent proficiency testing schemes.

Table 1: Proficiency Test Results for Multi-Mycotoxin Analysis in Maize

| Mycotoxin | Percentage of Satisfactory z-scores ($|z| \leq 2$) | Reference | | :--- | :--- | :--- | |
Deoxynivalenol (DON) | 55% (Contaminated Maize), 49% (Spiked Maize) |[1] | | Fumonisin B1 (FB1) | 50% (Contaminated Maize), 30% (Spiked Maize) |[1] | | Fumonisin B2 (FB2) | 52% (Contaminated Maize), 38% (Spiked Maize) |[1] | | Zearalenone (ZEA) | 68% (Contaminated Maize), 64% (Spiked Maize) |[1] | | T-2 + HT-2 toxins | 82% (Contaminated Maize), 85% (Spiked Maize) |[1] | | Ochratoxin A (OTA) | 58% (Contaminated Maize), 60% (Spiked Maize) |[1] | | Aflatoxin B1 (AFB1) | 56% (Contaminated Maize), 62% (Spiked Maize) |[1] | | Aflatoxin G1 (AFG1) | 73% (Contaminated Maize), 84% (Spiked Maize) |[1] | | Aflatoxin B2 (AFB2) | 40% (Contaminated Maize), 78% (Spiked Maize) |[1] | | Aflatoxin G2 (AFG2) | 64% (Contaminated Maize), 78% (Spiked Maize) |[1] |

A study on proficiency testing for multi-mycotoxin determination in maize using LC-MS/(MS) methods revealed varied performance across different mycotoxins.[1] For instance, the combination of T-2 and HT-2 toxins showed a high percentage of satisfactory results, while fumonisins (FB1 and FB2) and some aflatoxins in contaminated maize presented more challenges to the participating laboratories.[1] The mean recovery results were generally acceptable (74% to 109%) for most mycotoxins, with the notable exception of fumonisins, which showed unacceptably high recoveries.[1]

Another proficiency test conducted over several years for multi-mycotoxin determination in maize showed a positive trend in laboratory performance. The overall acceptable z-scores increased from 59% in 2011 to 85% in 2014, while the rate of unacceptable z-scores decreased from 25% to 11% over the same period.[2] This improvement highlights the continuous development and refinement of analytical methods in participating laboratories.[2]

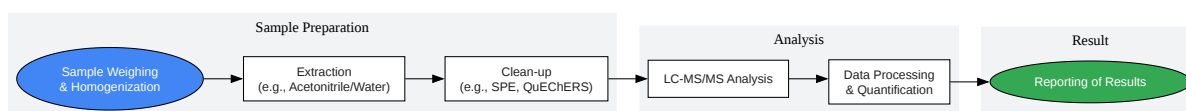
Table 2: Improvement of Acceptable z-scores in Maize PT (2011 vs. 2014)

Mycotoxin	Acceptable z-scores 2011	Acceptable z-scores 2014	Reference
Deoxynivalenol (DON)	59%	100%	[2]
Fumonisin B1 (FB1)	50%	75%	[2]
Fumonisin B2 (FB2)	48%	80%	[2]
Ochratoxin A (OTA)	63%	87%	[2]
T-2 toxin	14%	100%	[2]
Aflatoxin B1 (AFB1)	53%	93%	[2]
Aflatoxin G1 (AFG1)	69%	86%	[2]

Experimental Protocols: A Look at the Methodologies

The majority of laboratories participating in these proficiency tests utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of multiple mycotoxins.[1][3] This powerful technique offers high sensitivity and selectivity, which are crucial for analyzing complex food matrices.[4] While specific protocols may vary between laboratories, a general workflow can be outlined.

General Experimental Workflow for Multi-Mycotoxin Analysis



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Caption: A generalized workflow for multi-mycotoxin analysis in food and feed samples.

A common extraction procedure involves a mixture of acetonitrile and water.^[5] For clean-up, methods like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are frequently employed to remove matrix interferences.^[6]

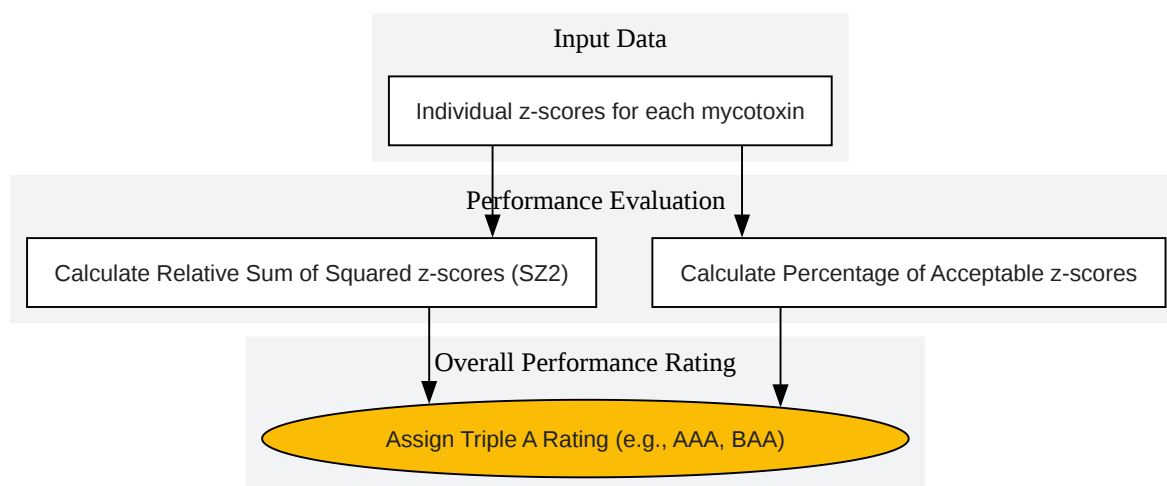
Key Methodological Considerations and Alternatives

While LC-MS/MS is the predominant technique, other methods are also used for mycotoxin analysis. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a well-established technique, though it may be less sensitive than LC-MS/MS for some mycotoxins.^[7] Immuno-based methods like Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow devices (LFDs) are valuable for rapid screening purposes due to their ease of use and speed.^{[3][4][8]} However, positive results from screening methods often require confirmation by a more robust technique like LC-MS/MS.^[9]

The choice of analytical method can influence the performance in proficiency tests. A comparison of HPLC and ELISA methods based on PT results concluded that both techniques can be equally effective for the detection of various mycotoxins, although ELISA is often considered a screening method.^[10]

Logical Relationships in Proficiency Testing Evaluation

The evaluation of laboratory performance in multi-mycotoxin PT schemes often involves a comprehensive assessment beyond individual z-scores. A "Triple A" rating approach has been proposed to provide a more holistic view of a laboratory's capabilities.^{[11][12]} This approach considers the percentage of acceptable z-scores across multiple mycotoxins and matrices.



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Caption: Logical flow for the "Triple A" rating of laboratory performance in proficiency tests.

In two proficiency tests conducted in 2019 and 2020, over 80% of participating laboratories achieved good and acceptable performances.[11][12] The most frequent categories for good performance ($SZ2 \leq 2$) were "AAA" (51%) and "BAA" (13%).[11][12] This indicates that a significant number of laboratories are capable of accurately analyzing a wide range of mycotoxins in complex matrices.

Conclusion

Proficiency testing is an indispensable tool for evaluating and improving the performance of multi-mycotoxin analytical methods. The data clearly shows a trend of improving accuracy and reliability in mycotoxin analysis, largely driven by the widespread adoption of advanced techniques like LC-MS/MS. However, challenges remain, particularly with certain mycotoxin-matrix combinations. By participating in PT schemes and carefully evaluating their performance, laboratories can identify areas for improvement, refine their methodologies, and ultimately contribute to a safer global food supply. Continuous development and validation of robust and reliable multi-mycotoxin methods are essential to meet the evolving regulatory requirements and to protect public health.

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